methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is the systematic IUPAC name for this heterocyclic organic compound. The nomenclature reflects its fused bicyclic structure, consisting of a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyridine ring (a six-membered ring with one nitrogen atom). The numbering of the pyrrolo[3,2-c]pyridine system begins at the pyrrole nitrogen, proceeding through the fused rings to assign positions to substituents.
The compound features:
- A chlorine atom at position 4 of the pyrrolopyridine scaffold.
- A methyl ester group (–COOCH₃) at position 6.
The structural representation can be unambiguously described using the SMILES notation O=C(OC)C1=CC(NC=C2)=C2C(Cl)=N1, which encodes the connectivity of atoms and functional groups. The InChIKey FWVGFHICGCRVDI-UHFFFAOYSA-N provides a unique identifier for the compound’s stereochemical and structural features.
Alternative structural depictions include the canonical SMILES O=C(OC)C=1N=C(Cl)C=2C=CNC2C1, emphasizing the fused ring system and substituent positions. The compound’s planar aromatic system and electron-withdrawing groups influence its reactivity and intermolecular interactions.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 1244949-71-0 , a universal identifier for chemical substances. Additional designations include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | Not explicitly listed | |
| MDL Number | MFCD26143079 | |
| Synonym | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 4-chloro-, methyl ester | |
| Linear Formula | C₉H₇ClN₂O₂ |
Alternative synonyms from regulatory and commercial databases include:
- Methyl 4-chloro-7-azaindole-6-carboxylate (azaindole terminology).
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester (inverted functional group naming).
These designations reflect variations in naming conventions across pharmacological and synthetic chemistry contexts.
Molecular Formula and Weight Analysis
The molecular formula C₉H₇ClN₂O₂ defines the compound’s atomic composition, with:
- 9 carbon atoms (including the methyl ester group).
- 7 hydrogen atoms .
- 1 chlorine atom .
- 2 nitrogen atoms (one in the pyrrole ring, one in the pyridine ring).
- 2 oxygen atoms (from the carboxylate group).
The molecular weight is calculated as follows:
| Atom | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 9 | 12.011 | 108.099 |
| Hydrogen | 7 | 1.008 | 7.056 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 210.62 |
This matches the experimentally reported molecular weight of 210.62 g/mol . The chlorine atom and ester group contribute significantly to the compound’s polarity, influencing its solubility and chromatographic behavior.
The exact mass (monoisotopic mass) is 210.0197 g/mol , derived from the most abundant isotopes of constituent atoms. This value is critical for mass spectrometry-based identification in analytical workflows.
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(2-3-11-6)8(10)12-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVGFHICGCRVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CNC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670387 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-71-0 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Chlorination Conditions and Outcomes
The disparity in regioselectivity between similar substrates underscores the influence of ester positioning on electrophilic aromatic substitution. Computational modeling of charge distribution in pyrrolopyridines could further rationalize these outcomes.
Cyclization of Halogenated Pyridine Derivatives
Building the pyrrolo[3,2-c]pyridine core from halogenated pyridine precursors avoids challenges associated with late-stage chlorination. A Sonogashira cross-coupling/cyclization strategy, as demonstrated by ACS Publications, involves:
-
Synthesis of 4-amino-2-bromo-5-iodopyridine (15) : Iodination of 4-amino-2-bromopyridine (13) with iodine monochloride in acetic acid yields regioisomers 15 (38%) and 14 (37%), separable via chromatography.
-
Alkyne coupling : Reaction with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (20) under Sonogashira conditions forms cyclization precursor 46 (88% yield).
-
Base-mediated cyclization : Treatment with NaH or KOtBu induces ring closure to generate the pyrrolopyridine scaffold.
Introducing chlorine at position 4 requires either:
-
Pre-cyclization halogenation : Starting with 4-chloro-2-bromo-5-iodopyridine.
-
Post-cyclization functionalization : Selective C–H activation at position 4 using Pd catalysis.
Table 2: Cyclization Yields with Varied Substituents
*Hypothetical data extrapolated from Ref.
Functional Group Interconversion Strategies
Alternative routes leverage nitro-to-chloro or amino-to-chloro conversions:
-
Diazotization/Chlorination : Treating methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-6-carboxylate with NaNO₂/HCl in the presence of CuCl generates the chloro derivative. This method, however, risks diazonium salt instability and side reactions.
-
Nucleophilic Aromatic Substitution : Activating position 4 via nitration or sulfonation enables displacement with chloride ions. For instance, sulfonic acid derivatives at position 4 react with NaCl in polar aprotic solvents (e.g., DMSO) under heating.
Comparative Analysis of Methodologies
Table 3: Advantages and Limitations of Each Approach
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Direct Chlorination | Simple, one-step | Poor regioselectivity | Small-scale optimization |
| Cyclization of Halogenated Precursors | High regiocontrol, scalable | Multi-step synthesis, costly catalysts | Bulk API production |
| Functional Group Interconversion | Flexibility in substitution patterns | Harsh conditions, low yields | Late-stage diversification |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Variations
The compound’s key differentiating features are its [3,2-c] pyrrolo-pyridine ring fusion, chloro substitution at position 4, and ester group at position 6. Below is a comparative table of structurally related compounds:
*Calculated based on formula C₉H₇ClN₂O₂.
Key Observations:
Ring System Differences: The [3,2-c] fusion in the target compound contrasts with [2,3-c] () and [3,4-c] (), altering electron distribution and steric accessibility. The dihydro modification in 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride introduces partial saturation, reducing aromaticity and increasing conformational flexibility .
Substituent Effects :
- Chlorine Position : The 4-chloro group in the target compound distinguishes it from analogs with Cl at positions 5 () or 6 (). Position 4 may influence hydrogen bonding or hydrophobic interactions in biological targets.
- Ester Group : The methyl ester at position 6 in the target compound contrasts with ethyl esters at positions 2 or 3 in analogs (e.g., ). Ethyl esters may confer higher lipophilicity, affecting solubility and metabolic stability .
Biological Activity
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Melting Point | 224–225 °C |
| CAS Number | 1244949-71-0 |
The compound features a pyrrolo[3,2-c]pyridine core structure, which is significant for its biological activity and serves as a building block in the synthesis of various pharmacologically active molecules .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may participate in enzymatic inhibition or act as an anti-inflammatory agent by interfering with pro-inflammatory pathways .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The compound has shown nanomolar to micromolar GI50 values, indicating its potency in inhibiting cancer cell growth. For example, derivatives of this compound have been tested for their anticancer properties with promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Research indicates that it exhibits bacteriostatic effects against common pathogens such as E. coli and S. aureus. The presence of the chlorine atom in the structure may enhance its interaction with bacterial membranes or enzymes, contributing to its efficacy as an antimicrobial agent .
Anti-inflammatory Effects
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited strong antiproliferative activity against various cancer cell lines, with some derivatives showing an EC50 value as low as 0.0227 µM .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, compounds similar to this compound were tested against multiple bacterial strains, demonstrating effective inhibition with minimal cytotoxicity towards human cells .
- Inflammation Studies : Research conducted on inflammatory responses showed that the compound could significantly reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, and how do reaction conditions influence yield?
- Methodology : Cyclization of substituted pyrrolidine precursors using Lewis acids (e.g., AlCl₃) in high-boiling solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) is effective. Post-reaction neutralization with sodium bicarbonate and purification via recrystallization (ethanol) yields crystalline products . Chlorination steps may employ POCl₃ or PCl₅, with solvent selection critical to minimize byproducts .
- Key Data : Typical yields range from 70–80% after optimization. IR and NMR confirm carbonyl (1730–1700 cm⁻¹) and aromatic proton environments (δ 6.95–7.13 ppm) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodology :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl ester at δ 3.65 ppm) and confirms absence of regioisomers .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., cis/trans configurations) via C–H⋯π and hydrogen-bonding interactions .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 245 [M⁺] for related pyrroloquinoline derivatives) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis of the methyl ester or decomposition of the chloro substituent. Purity (>95% by HPLC) should be monitored periodically .
Q. What preliminary pharmacological screening assays are suitable for this compound?
- Methodology :
- Kinase Inhibition Assays : Test against JAK2 or FLT3 kinases due to structural similarity to pyrrolopyridine-based inhibitors .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo[3,2-c]pyridine core be achieved?
- Methodology :
- Electrophilic Aromatic Substitution : Utilize directing groups (e.g., methyl ester) to target C-3 or C-5 positions. Halogenation (Br₂/Fe) at C-4 requires careful temperature control .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the chloro-substituted position (Pd(PPh₃)₄, K₂CO₃, DMF) .
Q. What computational approaches predict the compound’s reactivity and binding modes?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to model electrophilic attack sites .
- Molecular Docking : Dock into kinase ATP pockets (e.g., PDB: 4YNE) using AutoDock Vina to prioritize biological targets .
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
- Methodology :
- Reproducibility Checks : Verify solvent purity (e.g., dichlorobenzene anhydrous grade) and reaction scaling effects .
- Advanced NMR Techniques : Use 2D-COSY and NOESY to resolve overlapping signals in crowded aromatic regions .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- In Situ Monitoring : Use inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
- Chromatographic Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from dimeric byproducts .
Q. How does the chloro substituent influence the compound’s electronic properties and reactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
